Cas no 1369262-88-3 (2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acet ic acid)

2-(5-Methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid is a tetrahydroisoquinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structural framework, featuring a methyl-substituted tetrahydroisoquinoline core linked to an acetic acid moiety, makes it a versatile intermediate for synthesizing bioactive compounds. This compound is particularly valuable for exploring central nervous system (CNS)-targeted therapeutics due to the tetrahydroisoquinoline scaffold's affinity for neurological receptors. The acetic acid group further enhances its utility in derivatization and conjugation reactions. High purity and well-defined chemical properties ensure reproducibility in research settings. Its stability under standard laboratory conditions makes it suitable for extended storage and diverse experimental applications.
2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acet
ic acid structure
1369262-88-3 structure
商品名:2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acet ic acid
CAS番号:1369262-88-3
MF:C12H15NO2
メガワット:205.253003358841
CID:6537514

2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acet ic acid 化学的及び物理的性質

名前と識別子

    • 2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acet ic acid
    • 2(1H)-Isoquinolineacetic acid, 3,4-dihydro-5-methyl-
    • インチ: 1S/C12H15NO2/c1-9-3-2-4-10-7-13(8-12(14)15)6-5-11(9)10/h2-4H,5-8H2,1H3,(H,14,15)
    • InChIKey: WRFSCBGNEQVRCM-UHFFFAOYSA-N
    • ほほえんだ: C1C2=C(C(C)=CC=C2)CCN1CC(O)=O

じっけんとくせい

  • 密度みつど: 1.167±0.06 g/cm3(Predicted)
  • ふってん: 363.0±30.0 °C(Predicted)
  • 酸性度係数(pKa): 2.40±0.10(Predicted)

2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acet ic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-4658026-5.0g
2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid
1369262-88-3 95%
5g
$3105.0 2023-05-25
Enamine
EN300-4658026-1.0g
2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid
1369262-88-3 95%
1g
$1070.0 2023-05-25
Enamine
EN300-4658026-10.0g
2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid
1369262-88-3 95%
10g
$4606.0 2023-05-25
1PlusChem
1P028BS7-50mg
2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)aceticacid
1369262-88-3 95%
50mg
$359.00 2023-12-22
1PlusChem
1P028BS7-500mg
2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)aceticacid
1369262-88-3 95%
500mg
$1094.00 2023-12-22
1PlusChem
1P028BS7-2.5g
2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)aceticacid
1369262-88-3 95%
2.5g
$2658.00 2023-12-22
1PlusChem
1P028BS7-5g
2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)aceticacid
1369262-88-3 95%
5g
$3900.00 2023-12-22
Enamine
EN300-4658026-0.05g
2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid
1369262-88-3 95%
0.05g
$249.0 2023-05-25
Enamine
EN300-4658026-0.1g
2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid
1369262-88-3 95%
0.1g
$372.0 2023-05-25
Enamine
EN300-4658026-0.25g
2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid
1369262-88-3 95%
0.25g
$530.0 2023-05-25

2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acet ic acid 関連文献

2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acet ic acidに関する追加情報

Recent Advances in the Study of 2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid (CAS: 1369262-88-3)

The compound 2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid (CAS: 1369262-88-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its tetrahydroisoquinoline scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of neurological and cardiovascular systems. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, shedding light on its potential as a lead compound for drug development.

One of the key advancements in the study of this compound is its optimized synthetic route, which has been refined to improve yield and purity. Researchers have reported a multi-step synthesis involving the condensation of 5-methyl-1,2,3,4-tetrahydroisoquinoline with chloroacetic acid, followed by purification techniques such as column chromatography and recrystallization. These improvements have facilitated larger-scale production, enabling more extensive pharmacological evaluations.

Pharmacological studies have revealed that 2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid exhibits notable activity as a modulator of adrenergic receptors. In vitro assays demonstrated its affinity for α2-adrenergic receptors, suggesting potential applications in the treatment of hypertension and anxiety disorders. Additionally, preliminary in vivo studies in rodent models have shown promising results in reducing blood pressure and anxiety-like behaviors, further supporting its therapeutic potential.

Another area of interest is the compound's neuroprotective properties. Recent research has explored its effects on oxidative stress and inflammation in neuronal cells. Findings indicate that the compound can attenuate oxidative damage and reduce pro-inflammatory cytokine levels, making it a candidate for neurodegenerative disease research. These effects are believed to be mediated through the activation of antioxidant pathways and inhibition of NF-κB signaling.

Despite these promising findings, challenges remain in the development of 2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structure-activity relationship (SAR) studies and pharmacokinetic evaluations. Researchers are also investigating the potential of derivatization to enhance its pharmacological profile.

In conclusion, the recent studies on 2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid (CAS: 1369262-88-3) highlight its multifaceted potential in drug discovery. Its synthetic accessibility, combined with its promising pharmacological activities, positions it as a valuable candidate for further investigation. Future research should focus on optimizing its properties and exploring its therapeutic applications in greater depth.

おすすめ記事

推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.